molecular formula C9H15N5O2 B15291106 (Z)-N'-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide

Cat. No.: B15291106
M. Wt: 225.25 g/mol
InChI Key: MRAALRGOVKLWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide is a complex organic compound that features a unique structure combining a pyrazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the pyrrolidine moiety. The final step involves the formation of the acetimidamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can simplify the structure or remove specific functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a simpler structure with fewer functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.

Medicine

In medicine, (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide has potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide lies in its combined structure of pyrazole and pyrrolidine rings, which allows for diverse chemical reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C9H15N5O2

Molecular Weight

225.25 g/mol

IUPAC Name

N'-hydroxy-2-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)ethanimidamide

InChI

InChI=1S/C9H15N5O2/c10-9(12-16)6-13-4-7(8(15)5-13)14-3-1-2-11-14/h1-3,7-8,15-16H,4-6H2,(H2,10,12)

InChI Key

MRAALRGOVKLWNE-UHFFFAOYSA-N

Isomeric SMILES

C1C(C(CN1C/C(=N/O)/N)O)N2C=CC=N2

Canonical SMILES

C1C(C(CN1CC(=NO)N)O)N2C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.